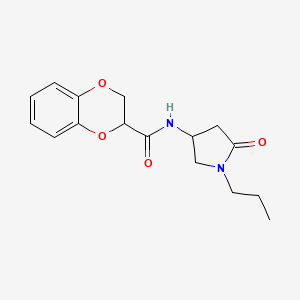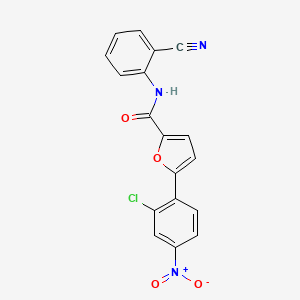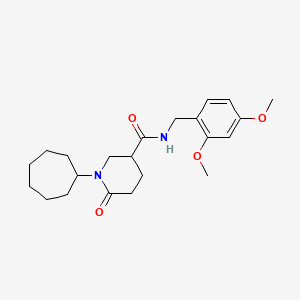![molecular formula C14H16IN3OS B5977866 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B5977866.png)
2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide is a complex organic compound that features a pyrazole ring substituted with iodine and methyl groups, and an acetamide group linked to a methylsulfanyl phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the iodination of 3,5-dimethyl-1H-pyrazole to obtain 4-iodo-3,5-dimethyl-1H-pyrazole. This intermediate is then reacted with acetic anhydride to form 4-iodo-3,5-dimethyl-1H-pyrazol-1-yl acetic acid. The final step involves coupling this intermediate with 2-(methylsulfanyl)aniline under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the pyrazole ring can be replaced by other nucleophiles.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium catalysts in the presence of ligands and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amino derivative, while oxidation of the methylsulfanyl group would produce a sulfoxide or sulfone derivative.
Scientific Research Applications
2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound’s reactive sites make it useful for constructing more complex molecules.
Material Science: Its unique structure could be explored for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-iodo-3,5-dimethyl-1H-pyrazole: A simpler analog without the acetamide and methylsulfanyl phenyl groups.
N-(2-methylsulfanylphenyl)acetamide: Lacks the pyrazole ring and iodine substitution.
Uniqueness
The uniqueness of 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide lies in its combination of functional groups, which provides a versatile platform for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
2-(4-iodo-3,5-dimethylpyrazol-1-yl)-N-(2-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16IN3OS/c1-9-14(15)10(2)18(17-9)8-13(19)16-11-6-4-5-7-12(11)20-3/h4-7H,8H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAHVMGVVBCZLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=CC=C2SC)C)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16IN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,1'-{4-[5-(4-fluorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-diyl}diethanone](/img/structure/B5977793.png)

![1-cyclopropyl-N-methyl-6-oxo-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B5977799.png)

![2-[(4-tert-butylphenyl)sulfonyl]-N-(2-ethylphenyl)hydrazinecarbothioamide](/img/structure/B5977805.png)
![2-(cyclopentylcarbonyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5977812.png)
![2-{4-[(3,5-DICHLORO-2-PYRIDINYL)OXY]PHENOXY}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE](/img/structure/B5977819.png)
![N-[4-[(3-bromobenzoyl)amino]-2-methoxyphenyl]furan-2-carboxamide](/img/structure/B5977825.png)
![2,4-dichloro-N-(3-{[(2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5977831.png)
![N-[2-(4-fluorophenyl)-2-pyrrolidin-1-ylethyl]-1-(3-phenylpropyl)triazole-4-carboxamide](/img/structure/B5977832.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[(methylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B5977839.png)
![1-[5-[(2-chloro-4-fluorophenoxy)methyl]-1,2-oxazole-3-carbonyl]-N,N-diethylpiperidine-3-carboxamide](/img/structure/B5977842.png)

![2-[(3-chloro-4-fluorophenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B5977870.png)
